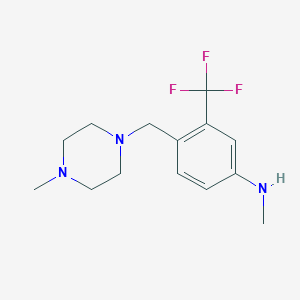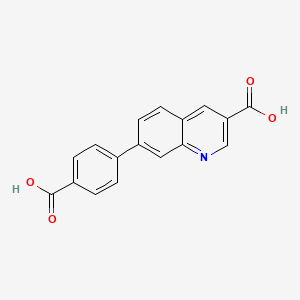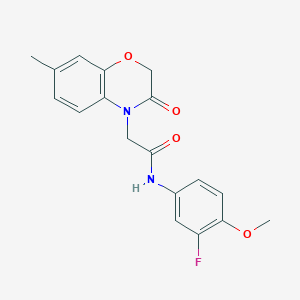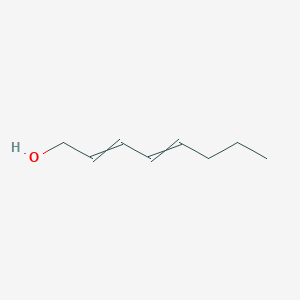
(2Z,4Z)-octa-2,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound characterized by its conjugated diene structure and a hydroxyl group at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method ensures high stereoselectivity and yields the desired compound with high purity. Another method involves the stereospecific synthesis of dienoic acid derivatives using organometallic methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of octa-2,4-dienoic acid.
Reduction: Formation of octanol.
Substitution: Formation of octa-2,4-dienyl halides.
科学的研究の応用
(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (2Z,4Z)-octa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . This interaction can lead to the formation of cyclohexene derivatives, which are important intermediates in organic synthesis.
類似化合物との比較
Similar Compounds
(2Z,4E)-octa-2,4-dien-1-ol: Differing in the configuration of the double bonds.
(2E,4E)-octa-2,4-dien-1-ol: Another isomer with different double bond configurations.
(2Z,4Z)-hexa-2,4-dien-1-ol: A shorter chain analog with similar chemical properties.
Uniqueness
(2Z,4Z)-octa-2,4-dien-1-ol is unique due to its specific double bond configuration, which imparts distinct reactivity and stability compared to its isomers. This makes it particularly valuable in selective organic transformations and the synthesis of specialized compounds.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3 |
InChIキー |
LMBAOEUOOJDUBP-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496778.png)
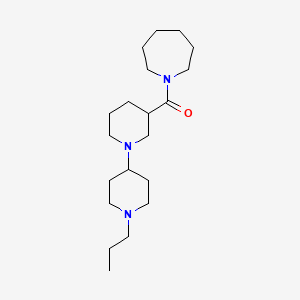
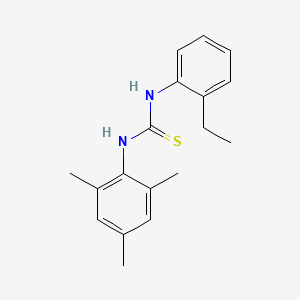
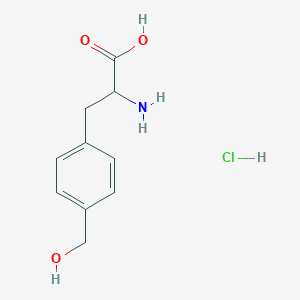
![N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496820.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)

![Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496846.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12496854.png)
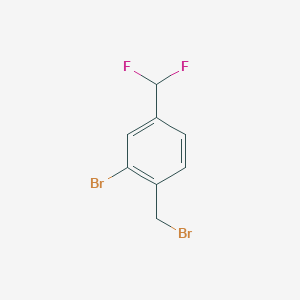
![N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496876.png)
